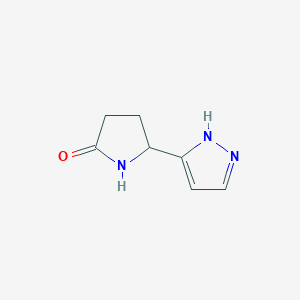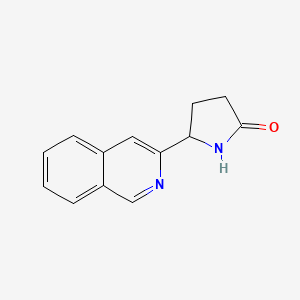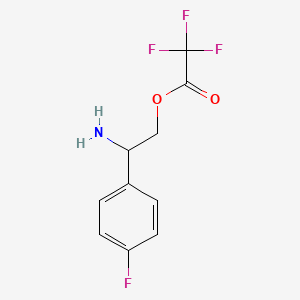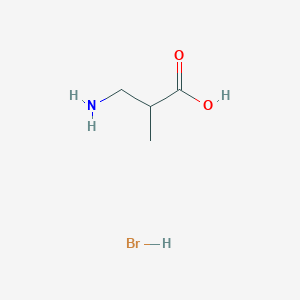
3-Amino-2-methylpropanoic acid hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methylpropanoic acid hydrobromide typically involves the reaction of 3-Amino-2-methylpropanoic acid with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The general reaction can be represented as follows:
3-Amino-2-methylpropanoic acid+HBr→3-Amino-2-methylpropanoic acid hydrobromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process typically includes the purification of the final product through recrystallization or other suitable methods to achieve the desired purity and yield.
化学反応の分析
Types of Reactions
3-Amino-2-methylpropanoic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
科学的研究の応用
3-Amino-2-methylpropanoic acid hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of various biomolecules.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 3-Amino-2-methylpropanoic acid hydrobromide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may participate in metabolic pathways, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- 3-Amino-2-fluoropropionic acid
- 4-Amino-2-hydroxybutyric acid
- 4-Amino-3-hydroxybutyric acid
Uniqueness
3-Amino-2-methylpropanoic acid hydrobromide is unique due to its specific structural features, such as the presence of both an amino group and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in scientific research.
特性
分子式 |
C4H10BrNO2 |
|---|---|
分子量 |
184.03 g/mol |
IUPAC名 |
3-amino-2-methylpropanoic acid;hydrobromide |
InChI |
InChI=1S/C4H9NO2.BrH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H |
InChIキー |
KYUBHOPKKKAAGM-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C(=O)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


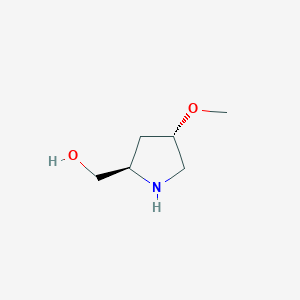
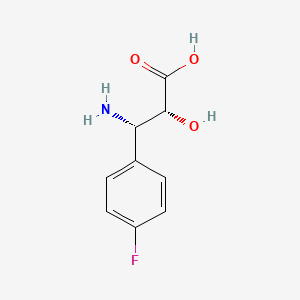
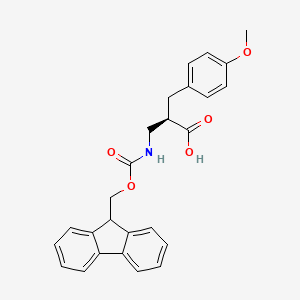
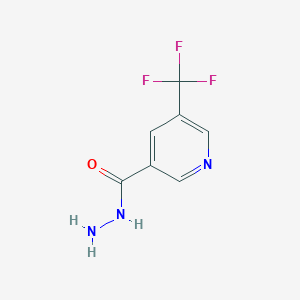
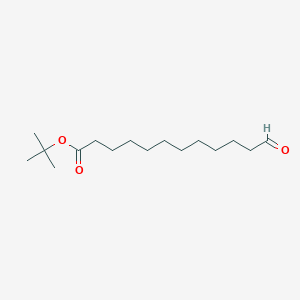
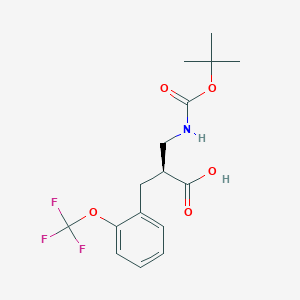
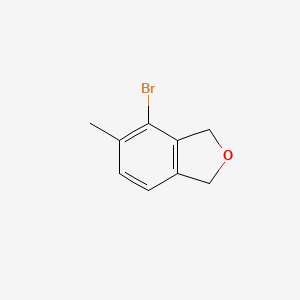
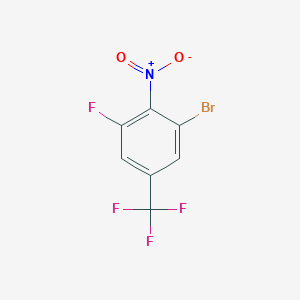
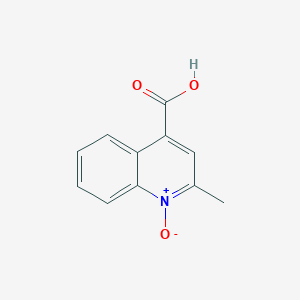
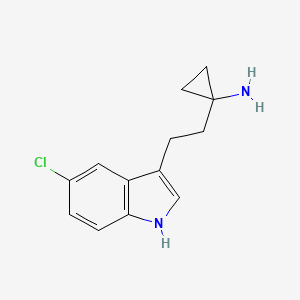
![1-[5-Chloro-4-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15222256.png)
